2-Bromo-4-(2-methylphenyl)-1-butene
Overview
Description
2-Bromo-4-(2-methylphenyl)-1-butene is a useful research compound. Its molecular formula is C11H13Br and its molecular weight is 225.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photodissociation and Radical Formation
2-Bromo-1-butene, a compound structurally related to 2-Bromo-4-(2-methylphenyl)-1-butene, has been studied for its photodissociation properties. When photodissociated under collisionless conditions, it produces 1-buten-2-yl radicals with various internal energies, leading to different dissociation channels. These radicals undergo C-C and C-H fission, forming products like allene, methyl, H + 1-butyne, and H + 1,2-butadiene (Miller et al., 2005).
Building Block in Organic Synthesis
1-Bromo-3-buten-2-one has been investigated as a building block in organic synthesis. It is effectively reduced to its corresponding alcohol and can react with primary amines to yield 5-membered aza-heterocycles. It also interacts with activated methylene compounds, although yields are unsatisfactory in one-pot procedures (Westerlund, Gras & Carlson, 2001).
Synthesis Processes
The synthesis of (Z)-1-Bromo-2-methyl-1-butene, a compound similar to this compound, has been achieved through a Wittig-Horner reaction from butanone, showing an overall yield of 53.2% (He, 2004).
Stereospecific Addition Reactions
A study on disilyne RSi≡SiR reactions with butenes, including 2-butenes, demonstrated a stereospecific addition, leading to the formation of disilacyclobutenes. These reactions are guided by interactions between the LUMO of disilyne and the HOMO of 2-butene (Kinjo et al., 2007).
Carbonyl Allylation
1-Bromo-2-butene has been used in γ-syn-selective carbonyl allylation processes with tin(II) iodide and tetrabutylammonium bromide, producing syn-2-methyl-3-buten-1-ols (Masuyama, Kishida & Kurusu, 1996).
Intermediate in Pharmaceutical Synthesis
2-Bromo-6-methoxynaphthalene, synthesized from compounds similar to this compound, is an essential intermediate in preparing non-steroidal anti-inflammatory agents like nabumetone and naproxen (Xu & He, 2010).
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of haloketones . Haloketones are often used as intermediates in organic synthesis and can serve as precursors in the synthesis of various organic compounds .
Mode of Action
It is known that this compound possesses a bromine atom at position 2 and a methyl group at the 4-position on the aromatic ring . These functional groups can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
Biochemical Pathways
Derivatives of propiophenone, to which this compound belongs, are widely utilized in organic synthesis and can serve as precursors in the synthesis of various organic compounds .
Pharmacokinetics
It is known that this compound is sparingly soluble in water but exhibits good solubility in various organic solvents such as ethanol, acetone, and chloroform . This could potentially influence its bioavailability and distribution in the body.
Result of Action
It is known that this compound is a versatile and reactive compound used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
Action Environment
It is known that this compound is a solid at room temperature and has a boiling point of 27457 ℃ . These physical properties could potentially influence its stability and reactivity under different environmental conditions.
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYLQRYSPKQJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641120 | |
Record name | 1-(3-Bromobut-3-en-1-yl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6502-17-6 | |
Record name | 1-(3-Bromobut-3-en-1-yl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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